4'-Morpholinoacetophenone
Overview
Description
4’-Morpholinoacetophenone is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . It is characterized by the presence of a morpholine ring attached to the para position of an acetophenone moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Morpholinoacetophenone can be synthesized through several methods. One common approach involves the reaction of 4’-chloroacetophenone with morpholine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures . Another method involves the use of 4’-bromoacetophenone as the starting material, which undergoes nucleophilic substitution with morpholine under similar conditions .
Industrial Production Methods
Industrial production of 4’-Morpholinoacetophenone often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4’-Morpholinoacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
4’-Morpholinoacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Morpholinoacetophenone involves its participation in nucleophilic substitution reactions. The morpholine group acts as a nucleophile, facilitating the formation of new bonds. This compound’s ability to undergo selective functionalization at the para position of the phenyl ring makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4’-Piperazinoacetophenone
- 4’-Imidazol-1-ylacetophenone
- 4’-Hydroxyacetophenone
- 4’-Methoxyacetophenone
Uniqueness
4’-Morpholinoacetophenone is unique due to the presence of the morpholine ring, which imparts distinct chemical reactivity and biological activity compared to other acetophenone derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-morpholin-4-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQWEDMTPCAESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192967 | |
Record name | Acetophenone, 4'-morpholino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39910-98-0 | |
Record name | 4′-Morpholinoacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39910-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinoacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039910980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 4'-morpholino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-morpholinoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-MORPHOLINOACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ32JDU2T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities of 4'-Morpholinoacetophenone?
A1: this compound and its derivatives have shown promising anti-inflammatory and anti-allergic properties. Studies have demonstrated their ability to inhibit histamine-induced vascular permeability [], reduce carrageenan-induced paw edema [], and suppress the anaphylactic reaction to ovalbumin in mice [].
Q2: How does this compound exert its anti-inflammatory effects?
A2: Research suggests that this compound acts, at least partially, by inhibiting cyclooxygenase-1 (COX-1) activity [, ]. This enzyme plays a key role in the production of prostaglandins, which are mediators of inflammation. Interestingly, O-acylation of the oxime group in this compound appears to decrease its inhibitory effect on COX-1 [].
Q3: Are there any studies on this compound's potential as a monoamine oxidase-B (MAO-B) inhibitor?
A3: Yes, a study investigated a derivative of this compound, namely 1-[4-(morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one (MO10), for its MAO-B inhibitory activity [, ]. MO10 demonstrated potent and selective inhibition of MAO-B, with an IC50 value comparable to the reference drug lazabemide [, ].
Q4: What is the mechanism of action for MO10's MAO-B inhibitory activity?
A4: Kinetic studies have shown that MO10 acts as a competitive inhibitor of MAO-B [, ]. Molecular docking simulations suggest that MO10 interacts with the active site of MAO-B, specifically within the aromatic cage formed by tyrosine residues (Y435, Y398) and the flavin adenine dinucleotide (FAD) cofactor [, ].
Q5: What is the structural characterization of this compound?
A5: While specific spectroscopic data isn't provided in the abstracts, this compound can be characterized using techniques like FT-IR, 1H NMR, and 13C NMR [, ]. Its molecular formula is C12H15NO2, and its molecular weight is 205.25 g/mol.
Q6: How does the structure of this compound relate to its biological activity?
A6: Structural modifications to this compound, such as O-acylation or the introduction of extended conjugation as in MO10, can significantly impact its biological activity, potency, and selectivity towards specific targets like COX-1 or MAO-B [, , ].
Q7: Has this compound been investigated for its metal-chelating properties?
A7: Yes, research indicates that this compound can act as a ligand in the formation of metal complexes. Studies have explored its interactions with cadmium ions (Cd2+) [] and its ability to form complexes with copper (II) and nickel (II) ions [].
Q8: What analytical methods have been employed to study this compound and its derivatives?
A8: Researchers have utilized various analytical techniques, including cyclic voltammetry to investigate interfacial complexation with metals [], spectroscopic methods like FT-IR and NMR for structural characterization [, , ], and molecular docking simulations to understand interactions with enzyme active sites [, ].
Q9: Are there any known concerns regarding the toxicity of this compound?
A9: While one study showed that the MO10 derivative displayed low toxicity in VERO cells [], more comprehensive toxicological data for this compound and its derivatives are needed to fully evaluate their safety profile.
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